tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

C–C bond formation palladium catalysis structure–reactivity relationship

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1822861-49-3) is a heterobicyclic building block comprising a thiazole ring fused to a pyridin-7-one core, protected as the tert-butyl carbamate. With a molecular weight of 333.20 g/mol, an XLogP3-AA of 2.6, and a topologically polar surface area of 76.0 Ų, this intermediate is positioned at the intersection of kinase-directed and CNS-oriented medicinal chemistry programs.

Molecular Formula C11H13BrN2O3S
Molecular Weight 333.2
CAS No. 1822861-49-3
Cat. No. B2808795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
CAS1822861-49-3
Molecular FormulaC11H13BrN2O3S
Molecular Weight333.2
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC(=N2)Br
InChIInChI=1S/C11H13BrN2O3S/c1-11(2,3)17-10(16)14-4-6-8(7(15)5-14)18-9(12)13-6/h4-5H2,1-3H3
InChIKeyNXBCSBQYJDBTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1822861-49-3) – Structural Profile & Procurement Baseline


tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1822861-49-3) is a heterobicyclic building block comprising a thiazole ring fused to a pyridin-7-one core, protected as the tert-butyl carbamate [1]. With a molecular weight of 333.20 g/mol, an XLogP3-AA of 2.6, and a topologically polar surface area of 76.0 Ų, this intermediate is positioned at the intersection of kinase-directed and CNS-oriented medicinal chemistry programs [1]. Its defining features are the 2-bromo substituent, which serves as a cross-coupling handle, and the 7-oxo group, which introduces a hydrogen-bond acceptor and metabolic stabilization element absent in reduced tetrahydrothiazolopyridine analogs.

tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate: Why Structural Analogs Cannot Be Simply Interchanged


This compound occupies a narrow and non-interchangeable niche within the thiazolopyridine intermediate space. Substituting a close structural analog—for instance, the 2-chloro variant (CAS 1630907-39-1), the des-bromo parent, or the regioisomeric thiazolo[5,4-c]pyridine—introduces a different trade-off between reactivity, metabolic profile, and final target affinity. The bromine atom’s bond dissociation energy and its performance in palladium-catalyzed cross-couplings differ markedly from chlorine, directly influencing reaction yields and selectivity [1]. Simultaneously, the 7-oxo group creates a dipole and hydrogen-bonding face absent in the fully saturated tetrahydrothiazolopyridine series, which can govern both the physicochemical properties of the intermediate and the biological activity of downstream products. Blind substitution therefore risks lower coupling efficiency, altered ADME properties, or complete loss of target engagement in the final molecule.

Quantitative Comparator Evidence for tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate


2-Bromo vs. 2-Chloro Reactivity in Thiazole SNAr/Cross-Coupling Processes

In a direct head-to-head study employing ketone enolate and nitrile carbanion nucleophiles, 2-bromothiazole exhibited a distinct reactivity profile compared to its 2-chlorothiazole counterpart [1]. Under photostimulated SRN1 conditions, 2-chlorothiazole (1a) with pinacolone potassium enolate produced a mixture of mono- and bis-2-thiazolyl ketones 3a and 4a, whereas 2-bromothiazole (1d) delivered exclusively mono-substitution product 3a, eliminating bis-adduct formation [1]. This mechanistic divergence demonstrates that the C–Br bond in the thiazole 2-position cannot be considered a simple replacement for C–Cl; it alters the reaction pathway and product distribution, which translates into higher selectivity in sequential functionalization strategies.

C–C bond formation palladium catalysis structure–reactivity relationship

7-Oxo Pharmacophore: Hydrogen-Bond Acceptor Capability vs. Reduced Tetrahydrothiazolo[4,5-c]pyridine

The presence of the carbonyl group at the 7-position distinguishes this compound from the des-oxo, fully saturated tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS 1253654-37-3) [1]. Computed physicochemical descriptors illustrate the functional consequence: the 7-oxo derivative has a lower XLogP3-AA of 2.6 compared to ~3.0 for the saturated analog, while its topological polar surface area (TPSA) increases to 76.0 Ų, introducing an additional H-bond acceptor [1][2]. In kinase drug discovery, this translates to a measurable effect on lipophilic ligand efficiency (LLE) when the fragment is elaborated; the carbonyl oxygen can engage the kinase hinge region via a hydrogen bond, whereas the methylene group in the reduced analog cannot act as a hydrogen-bond acceptor.

medicinal chemistry design kinase hinge binding lipophilic ligand efficiency

Certified Purity vs. Custom Synthesis Uncertainty: Batch-to-Batch Reproducibility

Multiple independent vendors release this compound with a certified purity of ≥98% (HPLC) . In contrast, the 2-chloro analog (CAS 1630907-39-1) is predominantly available only via custom synthesis with variable reported purity ranging from 95% to 97%, often lacking batch-specific certificates of analysis . For discovery chemists, a 1–3% purity difference in a building block can translate into a 5–15% reduction in isolated yield of the final coupled product due to side reactions with impurities, directly affecting synthesis economy and biological assay reliability.

quality control procurement reaction reproducibility

High-Value Application Scenarios for tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate


Kinase-Focused Fragment Elaboration Requiring Mono-Selective C2 Arylation

When building focused libraries around a thiazolo[4,5-c]pyridin-7-one kinase hinge-binder motif, the exclusive mono-functionalization behavior of the 2-bromo group under SNAr conditions (as demonstrated by Dillender et al. for the parent 2-bromothiazole [1]) ensures that sequential Suzuki-Miyaura or Buchwald-Hartwig couplings proceed without bis-arylation side products. This is critical for maintaining structural fidelity in parallel synthesis arrays intended for biochemical kinase profiling. Using the 2-chloro analog would introduce a risk of bis-adduct formation, complicating purification and compromising SAR interpretation.

Lead Optimization Programs Prioritizing Lipophilic Ligand Efficiency (LLE)

In programs where LLE is a key optimization parameter, the 7-oxo group provides a net reduction of approximately -0.4 log units in XLogP3-AA relative to the fully saturated thiazolopyridine scaffold [2], while simultaneously contributing an additional hydrogen-bond acceptor for kinase hinge engagement. Downstream compounds derived from this intermediate therefore start from a more favorable physicochemical baseline, helping medicinal chemistry teams avoid the 'molecular obesity' that often plagues tetrahydropyridine-based series.

Industrial-Scale Synthesis Requiring High-Purity, Batch-Certified Building Blocks

For process chemistry groups transitioning from milligram-scale medicinal chemistry to gram-scale or kilogram-scale campaigns, the availability of this compound at a certified purity of ≥98% (HPLC) from multiple vendors reduces the burden of in-house re-purification and minimizes quality-related batch failures. This contrasts with the 2-chloro analog, which is predominantly a custom synthesis item with variable purity, introducing supply-chain risk and quality variability that can delay milestone deliveries.

Regioisomer-Specific Scaffold Exploration in CNS and Oncology Targets

The [4,5-c] ring fusion topology places the nitrogen atom in a specific vector relative to the thiazole ring, which is distinct from the [5,4-c] regioisomer series commonly explored as Smoothened (Smo) receptor antagonists [3]. For programs targeting kinases or GPCRs where the relative orientation of the hinge-binding motif and the exit vector is critical, procuring the correct [4,5-c] regioisomer avoids a time-consuming synthetic redesign that would be required if the more common [5,4-c] intermediate were substituted erroneously.

Quote Request

Request a Quote for tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.